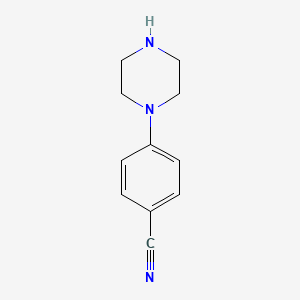

4-(Piperazin-1-yl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJNYEXRPRQXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987576 | |

| Record name | 4-(Piperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68104-63-2 | |

| Record name | 4-(1-Piperazinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68104-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Piperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperazin-1-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperazin-1-yl)benzonitrile: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(Piperazin-1-yl)benzonitrile, a versatile building block in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and critically, the synthetic methodologies employed for its preparation. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important scaffold.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for hydrogen bonding and can be functionalized to modulate solubility, lipophilicity, and target engagement.[3] When incorporated into a larger molecule, the piperazine ring often imparts favorable pharmacokinetic properties. This compound combines this valuable heterocycle with a benzonitrile group, another key pharmacophore and a versatile synthetic handle. This combination makes it a sought-after intermediate for the synthesis of complex molecules with potential biological activity, including inhibitors of hepatitis C virus and tubulin polymerization.[4][5]

Structural Elucidation and Physicochemical Properties

This compound, with the CAS number 68104-63-2, is an organic compound featuring a piperazine ring attached to a benzonitrile moiety at the para position.[3] The presence of the electron-withdrawing nitrile group influences the electronic properties of the aromatic ring and the basicity of the piperazine nitrogens.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃ | [3][6] |

| Molecular Weight | 187.24 g/mol | [3][7] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [3][6][7] |

| Melting Point | 82 - 86 °C | [6] |

| Purity | ≥ 98% (GC) | [6] |

| CAS Number | 68104-63-2 | [3][6] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [7][8] |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive spectral analysis is beyond the scope of this guide, typical ¹H NMR chemical shifts for related structures can be inferred. For instance, the aromatic protons of the benzonitrile ring would appear in the downfield region, while the methylene protons of the piperazine ring would be found further upfield.

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound can be approached through two primary, mechanistically distinct pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method often depends on the availability and cost of starting materials, desired scale, and tolerance to specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The Classical Approach

The SNAr reaction is a well-established method for the formation of aryl-nitrogen bonds.[9] This pathway involves the reaction of an aryl halide, activated by a strongly electron-withdrawing group (in this case, the nitrile), with a nucleophile (piperazine).

Causality Behind Experimental Choices:

-

Aryl Halide: 4-Fluorobenzonitrile or 4-chlorobenzonitrile are common starting materials. Fluorine is a particularly good leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the aromatic ring towards nucleophilic attack.

-

Nucleophile: Piperazine is used as the nucleophile. It is a secondary amine, and one of the nitrogen atoms attacks the electron-deficient carbon of the aryl halide.

-

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the reaction.

-

Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, increasing its nucleophilicity.

Visualizing the SNAr Workflow:

Caption: A generalized workflow for the synthesis of this compound via SNAr.

Buchwald-Hartwig Amination: A Modern, Versatile Alternative

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This method has gained widespread use due to its broad substrate scope and functional group tolerance.[12][13]

Causality Behind Experimental Choices:

-

Aryl Halide/Triflate: 4-Bromobenzonitrile or 4-iodobenzonitrile are typically used as the aryl halide. Aryl triflates can also be employed.

-

Amine: Piperazine is the amine coupling partner.

-

Palladium Catalyst: A palladium(0) source is required. This can be generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: A bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle. Common examples include XPhos, SPhos, and BrettPhos. These ligands promote the oxidative addition and reductive elimination steps.[13]

-

Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.

-

Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are used to prevent catalyst deactivation.

Visualizing the Buchwald-Hartwig Catalytic Cycle:

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 4. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 68104-63-2 [sigmaaldrich.com]

- 8. 68104-63-2|this compound|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 4-(Piperazin-1-yl)benzonitrile (CAS: 68104-63-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Privileged Scaffold

4-(Piperazin-1-yl)benzonitrile, also known as 1-(4-cyanophenyl)piperazine, is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry and materials science. Its structure elegantly marries a piperazine ring—a common pharmacophore known to enhance biological activity—with a benzonitrile moiety, providing a versatile platform for synthetic elaboration. This unique combination makes it a valuable building block in the synthesis of a wide array of therapeutic agents, particularly those targeting the central nervous system for conditions like anxiety and depression. Beyond its pharmaceutical applications, this compound also serves as a crucial intermediate in the development of novel agrochemicals and other fine chemicals. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its applications and safety considerations, empowering researchers to fully leverage its potential.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 68104-63-2 | |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.25 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 82 - 86 °C | |

| Purity | ≥ 98% (by GC) | |

| Synonyms | 1-(4-Cyanophenyl)piperazine, N-(4-Cyanophenyl)piperazine |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group on the benzonitrile ring by one of the nitrogen atoms of the piperazine ring. The following protocol is a representative example based on established chemical principles.

Diagram of Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

Materials:

-

4-Fluorobenzonitrile

-

Piperazine (anhydrous)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Methanol

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorobenzonitrile (1.0 eq) in anhydrous DMSO.

-

Addition of Piperazine: To this solution, add piperazine (2.0-3.0 eq). The use of excess piperazine helps to drive the reaction to completion and minimize the formation of the disubstituted byproduct.

-

Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 3-6 hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing deionized water. This may cause the product to precipitate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve the solid completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate further crystallization.

-

Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold methanol.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are fundamental for structural elucidation.

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring and the methylene protons of the piperazine ring. The aromatic protons will likely appear as two distinct multiplets in the downfield region (around δ 7.5 and 6.9 ppm). The protons on the piperazine ring will appear as two triplets in the upfield region (around δ 3.3 and 3.0 ppm), corresponding to the methylene groups adjacent to the two different nitrogen environments. A broad singlet for the N-H proton of the piperazine ring may also be observed.

-

13C NMR: The carbon NMR spectrum will show signals for the quaternary carbon of the nitrile group (around δ 119 ppm), the aromatic carbons, and the carbons of the piperazine ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A typical system would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier such as formic acid or trifluoroacetic acid). Detection is typically performed using a UV detector at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity and confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (187.25 g/mol ).

Biological and Pharmacological Significance

While much of the published research focuses on more complex derivatives, the this compound core is a well-established "privileged scaffold" in drug discovery. The arylpiperazine motif is a key structural feature in many centrally acting drugs.

Diagram of Potential Biological Interactions

Caption: Arylpiperazine-containing compounds are known to interact with various neurotransmitter receptors.

Derivatives of this compound have been investigated for a range of biological activities, including:

-

Antiviral Activity: A derivative of this compound has been identified as a modest inhibitor of the Hepatitis C Virus (HCV).

-

Anticancer Activity: The piperazine moiety is a common feature in many anticancer agents, and various derivatives have shown significant cell growth inhibitory activity on different cancer cell lines.

-

Neuroreceptor Modulation: The arylpiperazine scaffold is known to interact with a variety of G-protein coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors. This makes this compound a valuable starting point for the development of novel CNS-active compounds.

It is important to note that the specific biological activity and potency of any derivative will depend on the nature and position of the substituents on both the piperazine and benzonitrile rings.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

-

Flammable solid

-

Harmful if swallowed, in contact with skin, or if inhaled

-

Causes severe skin burns and eye damage

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment, including:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

-

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone building block for medicinal chemists and researchers in drug discovery. Its straightforward synthesis, coupled with the proven pharmacological importance of the arylpiperazine scaffold, ensures its continued relevance in the quest for novel therapeutic agents. This guide has provided a detailed technical overview to facilitate its safe and effective use in the laboratory, from synthesis and analysis to an understanding of its potential biological applications. Further exploration of the biological properties of this core molecule and its simple derivatives is warranted to fully unlock its therapeutic potential.

References

- A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives 5a–g was designed by a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides and characterized by elemental analyses, IR and 1H nuclear magnetic resonance spectra. Cytotoxicity of the compounds was demonstrated on cancer cell lines from liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116),

4-(Piperazin-1-yl)benzonitrile molecular weight and formula

Executive Summary

4-(Piperazin-1-yl)benzonitrile (CAS: 53869-58-2) represents a "privileged structure" in modern drug discovery.[1] It bridges two critical pharmacophores: the lipophilic, electron-withdrawing benzonitrile moiety and the hydrophilic, basic piperazine ring.[1] This bifunctional character makes it an ideal intermediate for synthesizing GPCR ligands, kinase inhibitors, and antipsychotics.[1] This guide provides a rigorous analysis of its molecular properties, optimized synthetic protocols, and downstream derivatization strategies for high-throughput lead optimization.[1]

Part 1: Physicochemical Profile[1]

Understanding the fundamental metrics of this scaffold is a prerequisite for its successful integration into a drug candidate.[1] The molecule exhibits a distinct amphiphilic nature, with the piperazine nitrogen providing a handle for salt formation to tune solubility.[1]

Table 1: Core Molecular Data

| Property | Value | Technical Note |

| IUPAC Name | This compound | Also known as 1-(4-Cyanophenyl)piperazine |

| CAS Number | 53869-58-2 (Free Base)116290-72-3 (HCl Salt) | Always verify salt form stoichiometry for yield calculations. |

| Molecular Formula | Stoichiometric Ratio: C (70.56%), H (7.00%), N (22.44%) | |

| Molecular Weight | 187.24 g/mol | Monoisotopic Mass: 187.1109 |

| LogP (Calc) | ~1.6 | Moderate lipophilicity; suitable for CNS penetration.[1] |

| pKa (Base) | ~8.5 - 9.0 | Attributed to the distal secondary amine ( |

| Topological Polar Surface Area (TPSA) | ~36 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

Part 2: Synthetic Methodology & Optimization

The synthesis of this compound is classically achieved via Nucleophilic Aromatic Substitution (

Mechanism of Action

The reaction proceeds through a Meisenheimer complex intermediate.[1] The para-cyano group acts as a strong electron-withdrawing group (EWG), activating the benzene ring for nucleophilic attack by the piperazine nitrogen at the position of the leaving group (Fluorine or Chlorine).[1]

Optimized Protocol: with 4-Fluorobenzonitrile

Reagents:

-

Substrate: 4-Fluorobenzonitrile (1.0 equiv)[2]

-

Nucleophile: Piperazine (Anhydrous, 3.0 - 4.0 equiv )[1]

-

Base: Potassium Carbonate (

, 2.0 equiv)[1] -

Solvent: DMSO or DMF (Polar aprotic is essential)

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzonitrile in DMSO (0.5 M concentration).

-

Addition: Add powdered

. -

Nucleophile Introduction: Add piperazine. Critical Step: The excess piperazine (3-4 equiv) is mandatory.[1] It statistically favors the mono-arylation product over the bis-arylated impurity.[1]

-

Reaction: Heat to 80–100°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.[1] The fluorine is a better leaving group than chlorine in

, allowing for milder temperatures.[1] -

Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.[1]

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate.[1] Wash the organic layer copiously with water to remove DMSO and excess piperazine.[1]

-

Crystallization: Recrystallize from Ethanol/Water if high purity (>99%) is required.[1]

Visualizing the Reaction Pathway

Figure 1:

Part 3: Chemical Reactivity & Derivatization

The value of this scaffold lies in its orthogonality.[1] The secondary amine (

A. Secondary Amine Functionalization ( Position)

The piperazine nitrogen is nucleophilic and can be derivatized to attach lipophilic tails or specific binding motifs.[1]

-

Reductive Amination: Reaction with aldehydes/ketones using

.[1] -

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in GlyT-1 inhibitors).[1]

-

Urea Formation: Reaction with isocyanates.[1]

B. Nitrile Transformations ( Position)

The nitrile group is a "masked" carbonyl or amine precursor.[1]

-

Tetrazole Formation: Reaction with Sodium Azide (

) yields a tetrazole (bioisostere of carboxylic acid).[1] -

Hydrolysis: Acidic or basic hydrolysis yields the benzoic acid derivative.[1]

-

Reduction: Catalytic hydrogenation (

, Raney Ni) converts the nitrile to a primary benzyl amine.[1]

Derivatization Logic Flow

Figure 2: Divergent synthetic map demonstrating the orthogonality of the piperazine and nitrile handles.[1]

Part 4: Medicinal Chemistry Applications

This scaffold is not merely a building block; it is a pharmacophore in its own right.

-

GPCR Ligands (Dopamine/Serotonin): The 4-phenylpiperazine motif is a classic "privileged structure" for aminergic GPCRs.[1] The nitrile group often mimics the electronic properties of a halogen or serves as an H-bond acceptor in the binding pocket.[1]

-

Kinase Inhibitors: The piperazine ring acts as a solubility-enhancing group that can protrude into the solvent-exposed region of the ATP-binding pocket.[1]

-

Antimicrobial Agents: Recent studies indicate that sulfonyl-piperazine derivatives built on this scaffold exhibit activity against Mycobacterium tuberculosis and specific cancer lines (e.g., BT-474) [1].[1]

Self-Validating Quality Control (QC): When synthesizing this compound, ensure the following QC criteria are met before using it in downstream steps:

-

1H NMR (DMSO-d6): Look for the characteristic AA'BB' system of the aromatic protons (~7.0 and 7.6 ppm) and the two triplets for the piperazine protons (~2.8 and 3.3 ppm).[1]

-

MS (ESI+): Expect a strong [M+H]+ peak at m/z 188.1.[1]

References

-

PubChem. this compound Compound Summary. National Library of Medicine.[1] Link[1]

-

Matrix Fine Chemicals. this compound Hydrochloride Product Data.Link[1]

-

Royal Society of Chemistry. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates.[1] RSC Advances, 2020.[1] Link

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. (Demonstrates related nitrile/benzaldehyde chemistry). Link[1]

Sources

The 4-(Piperazin-1-yl)benzonitrile Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary

The 4-(piperazin-1-yl)benzonitrile moiety represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in neuropsychiatric agents, epigenetic modulators (LSD1 inhibitors), and targeted protein degraders (PROTACs). Its utility stems from a unique "push-pull" electronic architecture: the piperazine ring acts as a lipophilic, basic anchor (

This guide provides a rigorous technical analysis of this scaffold, detailing self-validating synthetic protocols, structure-activity relationships (SAR), and biological mechanisms.

Part 1: Structural & Physicochemical Profiling

The "Push-Pull" Electronic System

The core value of this scaffold lies in the electronic communication between the electron-donating piperazine nitrogen and the electron-withdrawing nitrile group at the para position.

-

Dipole Moment: The linearity of the nitrile group creates a strong dipole moment (~4.0 D), enhancing specific electrostatic interactions within deep hydrophobic pockets (e.g., GPCR transmembrane domains).

-

Metabolic Stability: Unlike para-unsubstituted phenyl rings, which are prone to CYP450-mediated hydroxylation, the nitrile group blocks the para position. It is generally resistant to hydrolysis under physiological conditions, though it can be converted to an amide by specific nitrilases.

-

Bioisosterism: The nitrile group often serves as a non-classical bioisostere for carbonyls or hydroxyl groups, offering hydrogen bond accepting capability without the steric bulk of a methyl group.

Physicochemical Data Summary

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | 187.24 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| cLogP | ~1.5 – 1.9 | Moderate lipophilicity ensures good membrane permeability. |

| Basic pKa | 8.8 (Piperazine | Predominantly protonated at physiological pH; forms salt bridges with Asp/Glu residues. |

| H-Bond Acceptors | 2 (Nitrile N, Piperazine | Critical for orientation in the active site. |

| Topological Polar Surface Area (TPSA) | ~36 Ų | Well below the blood-brain barrier (BBB) cutoff (90 Ų), facilitating CNS entry. |

Part 2: Synthetic Architectures & Protocols[1][2]

The synthesis of this compound is primarily achieved via Nucleophilic Aromatic Substitution (

Decision Logic: Synthesis Strategy

Figure 1: Synthetic decision tree highlighting the kinetic preference for fluoro-substrates in

Standard Operating Procedure (SOP): Protocol

Objective: Synthesis of this compound on a 10 mmol scale. Mechanism: Addition-Elimination via Meisenheimer complex.

Reagents:

-

4-Fluorobenzonitrile (1.0 equiv, 1.21 g)

-

Piperazine (Anhydrous) (3.0 equiv, 2.58 g) — Critical: Excess prevents bis-arylation.

-

Potassium Carbonate (

) (2.0 equiv, 2.76 g) -

DMSO (Dimethyl sulfoxide) (15 mL) — Polar aprotic solvent stabilizes the transition state.

Step-by-Step Protocol:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (3.0 equiv) in DMSO.

-

Why: Dissolving the nucleophile first ensures it is available to intercept the electrophile immediately, minimizing side reactions.

-

-

Addition: Add

followed by 4-Fluorobenzonitrile. -

Reaction: Heat the mixture to 100°C for 4–6 hours.

-

Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

) should disappear; product (

-

-

Workup (The "Crash-Out" Method):

-

Cool the reaction to room temperature.

-

Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring.

-

Observation: The product should precipitate as a white/off-white solid.

-

Note: If oiling occurs, extract with Ethyl Acetate (

mL), wash organic layer with brine (

-

-

Purification: The crude solid is often

pure. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH:NH4OH 95:5:1).

Part 3: Medicinal Chemistry Applications[1][3][4][5][6]

Epigenetics: LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a key target in oncology.[1][2][3][4] The benzonitrile motif has been identified as a critical anchor in the LSD1 active site.

-

Mechanism: The nitrile nitrogen forms a specific hydrogen bond with Lys661 in the catalytic pocket.[4] This mimics the water-mediated interaction of the native substrate or FAD cofactor.

-

Scaffold Role: The piperazine acts as a rigid linker, positioning the nitrile deep in the pocket while the other end of the molecule (often a heteroaryl group) interacts with Asp555/Asn540 [1].

Neuroscience: GPCR Ligands (Dopamine/Serotonin)

In antipsychotic drug design (e.g., analogues of Paliperidone or Aripiprazole), the this compound motif serves as a "head group."

-

Pharmacophore Mapping:

-

Protonated Nitrogen (

): Forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in TM3 of the receptor. -

Aromatic Ring: Engages in

- -

Nitrile: Acts as a dipole to orient the molecule or interact with Serine/Threonine residues near the extracellular loop.

-

Biological Interaction Diagram[1]

Figure 2: Pharmacophore mapping of the scaffold against key biological targets.

Part 4: Lead Optimization Strategies

When optimizing this scaffold, researchers typically modify the piperazine "tail" or the benzonitrile "head."

Nitrile Bioisosteres

If the nitrile group suffers from metabolic hydrolysis or poor solubility, valid bioisosteres include:

-

Chlorine/Fluorine: Maintains lipophilicity but loses H-bond acceptor capability.

-

Cyclopropyl: Similar steric volume, no H-bonding.

-

1,2,4-Oxadiazole: Retains H-bond acceptor properties but increases polar surface area (TPSA).

Piperazine Constraints

To improve selectivity, the conformational flexibility of the piperazine ring can be restricted:

-

2-Methylpiperazine: Introduces chirality, potentially distinguishing between receptor subtypes.

-

3,8-Diazabicyclo[3.2.1]octane: A bridged system that locks the nitrogen lone pair vector, increasing potency if the binding pocket is narrow.

References

-

Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Source: PubMed / NIH Significance: Establishes the structural basis for the benzonitrile-Lys661 interaction in epigenetic inhibition.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: PMC / NIH Significance: Comprehensive review of the metabolic stability and bioisosteric properties of the nitrile group in drug design.

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

reactions, providing an alternative to DMSO. -

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ResearchGate Significance: broad overview of the piperazine scaffold's utility in antimycobacterial and antitumor agents.

Sources

- 1. Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-(Piperazin-1-yl)benzonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The 4-(piperazin-1-yl)benzonitrile core is a prime example of such a structure. Its unique combination of a flexible, yet conformationally defined piperazine ring and a synthetically versatile benzonitrile moiety has positioned it as a cornerstone for the development of novel therapeutics targeting a wide array of diseases. The piperazine component, a six-membered ring with two nitrogen atoms, is a common feature in many approved drugs, contributing to aqueous solubility and offering two sites for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties[1][2]. The benzonitrile group, in turn, is not merely a passive structural element; it is a recognized pharmacophore present in numerous pharmaceuticals, where the nitrile group can act as a hydrogen bond acceptor or participate in other crucial interactions with biological targets[3].

This technical guide provides an in-depth exploration of the diverse biological activities associated with this compound and its derivatives. We will delve into its applications in virology, oncology, and neuroscience, presenting not just the outcomes of these investigations but also the underlying rationale for the experimental designs and the detailed protocols necessary for their replication and further development.

Antiviral Properties: Targeting Hepatitis C Virus Entry

The global health burden of Hepatitis C Virus (HCV) infection necessitates the development of novel antiviral agents, particularly those with mechanisms of action that can overcome resistance to existing therapies. Derivatives of this compound have emerged as potent inhibitors of HCV entry into host cells, a critical initial step in the viral lifecycle[4][5][6].

Mechanism of Action: A Barrier to Viral Invasion

The primary antiviral mechanism of this class of compounds is the blockade of the HCV entry process[4][5]. This intricate process involves the interaction of viral envelope glycoproteins with several host cell receptors, including CD81, scavenger receptor class B type I (SR-BI), and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN)[3]. The 2-((4-arylpiperazin-1-yl)methyl)benzonitrile and 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile scaffolds have been specifically identified as effective inhibitors of this stage[6][7]. While the precise molecular interaction is still under investigation, evidence suggests that these compounds may interfere with the function of the viral E1 glycoprotein, preventing the conformational changes necessary for membrane fusion[6].

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent anti-HCV activity. A lead compound, designated L0909, with an EC50 of 0.022 µM, served as a starting point for these investigations[4][5].

| Compound | R1 | R2 | EC50 (µM) | Selectivity Index (SI) | Reference |

| L0909 | p-tolyl | H | 0.022 | >600 | [4][5] |

| 3d | 4-chlorophenyl | 4-chlorophenyl | <0.022 | >909 | [6][7] |

| 3h | 4-fluorophenyl | 4-fluorophenyl | <0.022 | >909 | [6][7] |

| 3i | 4-methoxyphenyl | 4-methoxyphenyl | <0.022 | >909 | [6][7] |

Key findings from SAR studies indicate that:

-

The diphenylmethyl moiety on the piperazine nitrogen is crucial for high potency[7].

-

The 1,2-ethylenediamine fragment also plays a significant role in the antiviral activity[7].

-

Modifications to the terminal phenyl rings of the diphenylmethyl group, such as the addition of halogen or methoxy groups, can maintain or even enhance the antiviral potency and selectivity index[6][7].

Experimental Protocol: HCV Pseudoparticle (HCVpp) Entry Assay

This assay is a robust and safe method for screening and characterizing inhibitors of HCV entry. It utilizes retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2).

Workflow:

Caption: Workflow for the HCV pseudoparticle entry assay.

Detailed Steps:

-

Cell Seeding: Plate human hepatoma cells (Huh7.5) in 96-well plates at a density that will result in 50-70% confluency at the time of infection.

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium.

-

Treatment and Infection: Add the compound dilutions to the cells. Immediately after, add the HCV pseudoparticles (HCVpp) carrying a reporter gene (e.g., luciferase). As a control for non-specific antiviral effects, a parallel set of wells should be infected with pseudoparticles bearing the vesicular stomatitis virus G protein (VSV-Gpp)[8].

-

Incubation: Incubate the plates at 37°C for 48 to 72 hours.

-

Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

Data Analysis: Normalize the reporter signals to the DMSO-treated control wells and plot the dose-response curves to determine the half-maximal effective concentration (EC50). The cytotoxicity of the compounds should be assessed in parallel using an assay such as the MTS assay to determine the selectivity index (SI = CC50/EC50)[9].

Anticancer Activity: A Multi-pronged Attack on Malignancies

The this compound scaffold has also been incorporated into molecules with significant anticancer properties. These derivatives have demonstrated efficacy against a range of cancer cell lines, including those of renal, breast, and colon origin[10][11][12].

Mechanisms of Action in Oncology

The anticancer effects of these compounds are not limited to a single mechanism. Research has pointed to several modes of action:

-

Tubulin Polymerization Inhibition: Certain derivatives have been shown to interfere with microtubule dynamics by binding to the colchicine site of tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[13].

-

Induction of Apoptosis: Treatment with these compounds has been shown to induce programmed cell death, as evidenced by assays such as Annexin V-FITC/propidium iodide staining[13].

-

Targeting Oncogenic Proteins: In silico docking studies suggest that some derivatives can bind to and potentially inhibit key proteins involved in cancer progression[11].

Promising Anticancer Derivatives

Molecular hybridization, the strategy of combining different pharmacophores into a single molecule, has been successfully applied to the this compound core[10][11].

| Derivative Class | Cancer Cell Line | Activity | Reference |

| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | Renal (UO-31) | Growth Percentages of -7% and -19% | [10][11] |

| Vindoline-piperazine conjugates | Breast (MDA-MB-231/ATCC) | -86.10% growth rate | [12] |

| Vindoline-piperazine conjugates | Melanoma (SK-MEL-5) | -98.17% growth rate | [12] |

| Triazole-piperazine methanones | Breast (BT-474) | IC50 = 0.99 ± 0.01 µM | [13] |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used for screening anticancer compounds.

Workflow:

Caption: Workflow for the MTT cell proliferation assay.

Detailed Steps:

-

Cell Plating: Seed the desired cancer cell lines into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours)[14].

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Modulation of Central Nervous System Targets

The phenylpiperazine moiety is a well-established pharmacophore for ligands of dopamine and serotonin receptors[15][16]. Consequently, derivatives of this compound have been investigated for their potential to treat a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and depression[15][17].

Interaction with Dopamine and Serotonin Receptors

These compounds often exhibit affinity for multiple receptor subtypes, acting as "multi-target ligands." This can be advantageous in treating complex disorders like schizophrenia, where modulating both dopaminergic (D2) and serotonergic (5-HT1A, 5-HT2A) pathways is beneficial[16]. The 4-phenylpiperazine class of ligands has shown particular promise as selective ligands for the dopamine D3 receptor, a target for substance abuse therapeutics[18][19].

Experimental Protocol: Radioligand Binding Assay

This technique is the gold standard for determining the affinity of a compound for a specific receptor.

Workflow:

Caption: Workflow for a radioligand receptor binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D2 receptor) and prepare a crude membrane fraction by centrifugation.

-

Binding Incubation: In a multi-well plate, incubate the membranes with a known concentration of a high-affinity radioligand (e.g., [3H]spiperone for D2 receptors) and a range of concentrations of the unlabeled test compound.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to generate a competition curve. From this, the IC50 (concentration of test compound that displaces 50% of the radioligand) can be determined and converted to the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Synthetic Strategies

The synthesis of this compound derivatives typically involves standard, robust chemical transformations. A common approach is the nucleophilic substitution of a suitable precursor with piperazine, followed by further functionalization of the second piperazine nitrogen.

General Synthetic Scheme:

Caption: General synthetic route to this compound derivatives.

A typical synthesis might involve the reaction of 4-fluorobenzonitrile with an excess of piperazine in a high-boiling solvent such as DMSO or NMP at elevated temperatures. The resulting this compound can then be further derivatized at the unsubstituted nitrogen via reductive amination, acylation, or other N-functionalization reactions[20][21][22]. For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is a common method for introducing alkyl substituents[22].

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of new therapeutic agents. The research highlighted in this guide demonstrates its potential in combating viral infections, cancers, and central nervous system disorders.

Future research in this area should focus on several key aspects:

-

Mechanism Deconvolution: Further studies are needed to elucidate the precise molecular targets and mechanisms of action for many of the observed biological effects.

-

Pharmacokinetic Optimization: While many derivatives show high in vitro potency, their in vivo efficacy will depend on optimizing their ADME (absorption, distribution, metabolism, and excretion) properties.

-

Selectivity Profiling: For applications in oncology and neuroscience, thorough selectivity profiling against a broad panel of kinases and receptors is crucial to minimize off-target effects and potential toxicity.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

- Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01740]

- 4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use.pdf. ResearchGate. [URL: https://www.researchgate.net/publication/236004994_4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use]

- Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS - Unipa. [URL: https://iris.unipa.it/handle/10447/566885]

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. [URL: https://pharmacologyonline.silae.it/files/archives/2018/vol2/020.Perez-Alvarez.pdf]

- Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9786192/]

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [URL: https://www.neuroquantology.com/index.php/journal/article/view/1000]

- 4-phenylpiperazine derivatives with functionalized linkers as dopamine d3 receptor selective ligands and methods of use. Google Patents. [URL: https://patents.google.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6630]

- Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948123/]

- Coumarin-piperazine derivatives as biologically active compounds. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7017128/]

- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268344/]

- Identification of Potential HCV Inhibitors Based on the Interaction of Epigallocatechin-3-Gallate with Viral Envelope Proteins. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7924522/]

- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32378892/]

- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10202862/]

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [URL: https://www.ijrrjournal.com/IJRR_Vol.6_Issue.11_Nov2019/IJRR0085.pdf]

- Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-target-piperazine-derivatives-23a-h-Reagents-and-conditions-a-SOCl-2_fig6_319488390]

- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00232]

- Hepatitis C Virus Entry: An Intriguingly Complex and Highly Regulated Process. MDPI. [URL: https://www.mdpi.com/1999-4915/10/10/553]

- SAR studies of piperazine derivatives as MAO inhibitors. ResearchGate. [URL: https://www.researchgate.

- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research (IJPSR). [URL: https://ijpsr.

- Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01740]

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [URL: https://revroum.lew.ro/wp-content/uploads/2019/11/Art%2011.pdf]

- Entry inhibitors: New advances in HCV treatment. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4707172/]

- Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06454a]

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [URL: http://www.joac.info/index.php/joac/article/view/2156]

- Hepatitis C Virus (HCV) Rapid Testing Protocol. Wisconsin Department of Health Services. [URL: https://www.dhs.wisconsin.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryEurope. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202303803]

- Identification of Piperazinylbenzenesulfonamides as New Inhibitors of Claudin-1 Trafficking and Hepatitis C Virus Entry. PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6437179/]

- Screening of Small-Molecule Compounds as Inhibitors of HCV Entry. ResearchGate. [URL: https://www.researchgate.net/publication/24491796_Screening_of_Small-Molecule_Compounds_as_Inhibitors_of_HCV_Entry]

Sources

- 1. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Piperazinylbenzenesulfonamides as New Inhibitors of Claudin-1 Trafficking and Hepatitis C Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unipa.it [iris.unipa.it]

- 11. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. ijpsr.com [ijpsr.com]

- 15. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 18. researchgate.net [researchgate.net]

- 19. CA2690789C - 4-phenylpiperazine derivatives with functionalized linkers as dopamine d3 receptor selective ligands and methods of use - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. revroum.lew.ro [revroum.lew.ro]

- 22. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling of 4-(Piperazin-1-yl)benzonitrile

The following technical guide details the mechanistic profile of 4-(Piperazin-1-yl)benzonitrile , analyzing its dual role as a high-affinity pharmacophore in neuropharmacology and a versatile chemical scaffold in drug synthesis.

A Privileged Scaffold in Neuropharmacology and Medicinal Chemistry

Executive Summary

This compound (CAS: 53884-56-9) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic subtypes. Unlike inert intermediates, this moiety possesses intrinsic biological activity, often acting as a partial agonist or antagonist at the 5-HT1A receptor. Its structural architecture—a basic piperazine ring coupled to an electron-withdrawing benzonitrile group—facilitates high-affinity binding through ionic and

Pharmacological Mechanism of Action

The biological activity of this compound is defined by its interaction with the orthosteric binding pocket of aminergic GPCRs.

Structural Basis of Receptor Binding

The molecule functions as a bioisostere for the indole nucleus of serotonin. Its binding affinity is driven by two critical molecular interactions within the receptor pocket (e.g., 5-HT1A):

-

Ionic Anchoring (Salt Bridge): The secondary amine of the piperazine ring (pKa

9.8) is protonated at physiological pH. This cationic center forms a crucial salt bridge with the conserved Aspartate 3.32 (D3.32) residue in Transmembrane Helix 3 (TM3) of the receptor. This interaction is the thermodynamic anchor for ligand binding. -

-Electron Interaction: The benzonitrile moiety extends into a hydrophobic cleft, engaging in aromatic

Signal Transduction Pathway (5-HT1A)

Upon binding, this compound derivatives typically stabilize the active conformation of the 5-HT1A receptor, triggering the G

-

Step 1: Ligand binding induces a conformational change in TM5 and TM6.

-

Step 2: Recruitment and activation of the heterotrimeric G-protein (G

). -

Step 3: Inhibition of Adenylyl Cyclase (AC) , leading to a reduction in intracellular cAMP.

-

Step 4: Activation of G-protein-gated Inwardly Rectifying Potassium channels (GIRK), causing membrane hyperpolarization and neuronal inhibition.

Figure 1: Signal transduction pathway initiated by arylpiperazine binding to the 5-HT1A receptor.

Chemical Mechanism: Synthesis & Reactivity

For researchers utilizing this compound as an intermediate, understanding its formation via Nucleophilic Aromatic Substitution (S_NAr) is essential.

Reaction Mechanism

The synthesis involves the displacement of a halogen (typically fluorine or chlorine) on 4-halobenzonitrile by the nucleophilic nitrogen of piperazine.

-

Rate-Determining Step: Attack of the piperazine nitrogen on the carbon bearing the halogen.

-

Electronic Activation: The para-cyano group is a strong electron-withdrawing group (EWG), which lowers the electron density of the benzene ring, stabilizing the anionic Meisenheimer complex intermediate.

Reaction Scheme: 4-Fluorobenzonitrile + Piperazine (excess) + Base → this compound + HF

Figure 2: S_NAr mechanism showing the formation of the Meisenheimer intermediate stabilized by the nitrile group.

Experimental Protocols

Synthesis Protocol (Lab Scale)

Objective: Synthesis of this compound from 4-fluorobenzonitrile.

Reagents:

-

4-Fluorobenzonitrile (1.0 eq)

-

Piperazine (3.0 eq) – Excess prevents bis-arylation.

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: DMSO or DMF (Polar aprotic is required for S_NAr).

Workflow:

-

Dissolution: Dissolve 4-fluorobenzonitrile (10 mmol) in DMSO (20 mL).

-

Addition: Add Piperazine (30 mmol) and

(20 mmol). -

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product may precipitate as a white solid.

-

Extraction: If no precipitate, extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine to remove DMSO.

-

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 9:1).

Radioligand Binding Assay (5-HT1A)

Objective: Determine the binding affinity (

Materials:

-

Membrane Prep: CHO cells expressing human 5-HT1A receptors.

-

Radioligand:

-8-OH-DPAT (0.5–1.0 nM). -

Non-specific control: Serotonin (10

M).[2]

Step-by-Step:

-

Incubation: Mix membrane homogenate (20

g protein) with -

Equilibrium: Incubate at 25°C for 60 minutes in Tris-HCl buffer (pH 7.4).

-

Harvesting: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine

and calculate

Quantitative Data Summary

| Parameter | Value / Description | Context |

| Molecular Weight | 187.24 g/mol | Small molecule fragment |

| LogP | ~1.6 | Moderate lipophilicity, CNS penetrant |

| pKa (Piperazine N) | 9.8 (Calculated) | Protonated at physiological pH |

| Target Affinity (5-HT1A) | Dependent on N4-substituents | |

| Primary Toxicity | Skin Corr.[3] 1B | Causes severe burns (handle with PPE) |

Safety & Handling (E-E-A-T)

Warning: this compound is a corrosive base.

-

Hazards: Causes severe skin burns and eye damage (H314).[4] Harmful if swallowed (H302).[3][5]

-

PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and lab coat. Work in a fume hood to avoid inhalation of dust/vapors.[3]

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.

References

-

PubChem. (2025). 4-(1-Piperazinyl)benzonitrile Compound Summary. National Library of Medicine. [Link]

-

Lopez-Rodriguez, M. L., et al. (1996). Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile. [Link]

-

Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. combi-blocks.com [combi-blocks.com]

Optimizing the Privileged Scaffold: A Technical Guide to the SAR of 4-(Piperazin-1-yl)benzonitrile Analogues

Executive Summary

The 4-(piperazin-1-yl)benzonitrile moiety represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from epigenetic modulators (LSD1 inhibitors) to CNS-active agents (GPCR ligands). Its utility stems from the unique combination of the benzonitrile group—which acts as a metabolic "anchor" and hydrogen bond acceptor—and the piperazine ring, which provides a defined conformational vector for distal functionalization.

This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, providing a validated synthetic workflow and a mechanistic analysis of its binding modes, with a specific focus on its application in reversible Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition.

Part 1: The Pharmacophore Architecture

To rationalize the SAR, we must dissect the molecule into three distinct functional regions.

Region A: The Benzonitrile "Anchor"

-

Function: Acts as a weak H-bond acceptor and a linear spacer. In LSD1 inhibitors, the nitrile nitrogen forms a critical hydrogen bond with the side chain of Lys661 deep within the catalytic pocket.[1]

-

Electronic Effect: The cyano group is strongly electron-withdrawing (

), reducing the electron density of the aniline nitrogen (N1 of piperazine). This lowers the pKa of the piperazine N1, modulating the basicity and preventing non-specific protein binding. -

Metabolic Stability: While nitriles can be susceptible to hydrolysis, the steric bulk of the piperazine at the para position generally protects against rapid oxidative metabolism compared to unsubstituted benzonitriles.

Region B: The Piperazine "Linker"

-

Geometry: Enforces a rigid chair conformation, projecting substituents at the N4 position at a defined distance (

) from the aromatic ring. -

Solubility: The N4 nitrogen (if not amidated/sulfonated) remains basic, improving aqueous solubility and lipophilic ligand efficiency (LLE).

Region C: The Distal "Tail" (N4-Substituent)

-

Diversity Vector: This is the primary site for optimization. In GPCR ligands (e.g., Dopamine D3), this region accommodates bulky aryl groups to engage secondary hydrophobic pockets. In LSD1 inhibitors, this region often hosts hydrophobic aromatic rings (e.g., p-tolyl) to fill the substrate-binding cavity.

Part 2: Synthetic Accessibility & Protocols

The construction of this compound analogues relies heavily on Palladium-catalyzed C-N cross-coupling. While Nucleophilic Aromatic Substitution (

Validated Protocol: Buchwald-Hartwig Coupling

Objective: Coupling 4-bromobenzonitrile with a functionalized piperazine.

Reagents:

-

Substrate: 4-Bromobenzonitrile (1.0 equiv)

-

Amine: N-substituted piperazine derivative (1.2 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: BINAP or XPhos (4-10 mol%)

-

Base:

or -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Inertion: Charge a flame-dried Schlenk flask with 4-bromobenzonitrile, the piperazine derivative, base, and ligand. Evacuate and backfill with Argon (

). -

Catalyst Addition: Add

under a positive stream of Argon. -

Solvation: Add anhydrous Toluene via syringe. Concentration should be

. -

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LCMS (look for disappearance of bromide peak).

-

Workup (Self-Validating Step): Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Quality Control: The product should be a solid.

NMR must show the diagnostic AA'BB' system of the benzonitrile ring (

-

Visualization: Synthetic Pathway

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination workflow for scaffold synthesis.

Part 3: SAR Deep Dive (Case Study: LSD1 Inhibition)

Recent medicinal chemistry efforts have highlighted this scaffold's efficacy in reversible LSD1 inhibitors.[2] The benzonitrile is not merely a handle; it is a pharmacophoric necessity.

The Nitrile Interaction (Head Group)

In the crystal structure of LSD1 (e.g., PDB: 5L3E), the cyano group penetrates deep into the active site.

-

Mechanism: The nitrogen atom of the nitrile forms a hydrogen bond with the

-amino group of Lys661 . -

SAR Insight: Replacing the nitrile with a methyl, chloro, or methoxy group results in a drastic loss of potency (

increase in -

Bioisosteres: Replacement with an ethynyl group (

) retains some activity due to steric similarity but lacks the H-bond acceptor capability, confirming the electrostatic nature of the interaction.

Piperazine Substitution Effects (Linker & Tail)

The piperazine ring acts as a scaffold to orient the "Tail" into the hydrophobic sub-pocket.

| Analogue ID | N4-Substituent (R) | LSD1 IC50 (nM) | Mechanistic Rationale |

| CMPD-1 | -H | > 10,000 | Lacks hydrophobic interaction to anchor the molecule. |

| CMPD-2 | -Methyl | 5,200 | Insufficient steric bulk to fill the hydrophobic pocket. |

| CMPD-3 | -Benzyl | 120 | Phenyl ring engages in |

| CMPD-4 | -CH2-(p-Tolyl) | 22 | Optimal. The para-methyl group accesses a deeper hydrophobic cleft, improving potency. |

| CMPD-5 | -Sulfonyl-Propyl | 450 | Used in GlyT-1 inhibitors; too polar for the LSD1 hydrophobic pocket. |

Electronic Tuning of the Benzonitrile

Substituents on the benzonitrile ring itself (positions 2 or 3) can modulate the nitrile's H-bond strength.

-

Electron Donating Groups (e.g., 3-Me): Increase electron density on the nitrile N, potentially strengthening the H-bond with Lys661, but may introduce steric clashes.

-

Electron Withdrawing Groups (e.g., 3-F): Decrease basicity of the nitrile, often weakening the interaction.

Part 4: Experimental Workflows

Biological Assay: LSD1 Demethylase Activity

To validate the SAR discussed above, a self-validating biochemical assay is required.

-

Assay Principle: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay detecting the demethylation of a biotinylated H3K4me1 peptide.

-

Reagents:

-

Recombinant human LSD1 enzyme.

-

Substrate: Biotin-Histone H3 (1-21) K4me1 peptide.

-

Detection: Europium-labeled anti-H3K4 antibody + Streptavidin-APC.

-

-

Protocol:

-

Incubate LSD1 (2 nM) with the test compound (serial dilution) in assay buffer (50 mM Tris, pH 8.5) for 30 mins.

-

Initiate reaction by adding peptide substrate.

-

Incubate for 60 mins at RT.

-

Add detection mix (Eu-Antibody/Streptavidin-APC).

-

Read TR-FRET signal (Ex 337 nm, Em 620/665 nm).

-

-

Validation: Reference inhibitor (e.g., GSK-2879552) must yield an

within 3-fold of historical data.

Visualization: SAR Optimization Logic

Figure 2: Iterative SAR optimization cycle for benzonitrile-piperazine scaffolds.

References

-

Mould, D. P., et al. (2017).[3] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters.

-

Kaniskan, H. Ü., et al. (2018). "A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3)." Journal of Medicinal Chemistry. (Discusses similar scaffold synthesis).

-

Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell. (Context for LSD1 inhibition mechanisms).

-

Ruiz, J., et al. (2025). "The Ultimate Guide to Buchwald-Hartwig Amination." (General Protocol Reference).

-

Wang, L., et al. (2020). "2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus." Journal of Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 4-(Piperazin-1-yl)benzonitrile

Executive Summary

4-(Piperazin-1-yl)benzonitrile (also known as 1-(4-cyanophenyl)piperazine) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for various CNS-active agents, including antidepressants and antipsychotics.

This application note details a robust, scalable protocol for its synthesis starting from piperazine and 4-fluorobenzonitrile. Unlike generic procedures, this guide addresses the primary synthetic challenge: preventing the formation of the

Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

The reaction of piperazine (a diamine) with an electrophile presents a classic statistical challenge. Once the first nitrogen reacts, the product is a secondary amine which remains nucleophilic. If the stoichiometry is 1:1, a significant portion of the desired mono-product will react with a second equivalent of electrophile to form the "Bis-Impurity."

Solution: We utilize a 4:1 molar excess of piperazine . This statistical bias ensures that every molecule of electrophile encounters free piperazine rather than the mono-substituted product. The excess piperazine is water-soluble and easily removed during aqueous workup.

Electrophile Selection: Fluoro vs. Chloro

While 4-chlorobenzonitrile is cheaper, 4-fluorobenzonitrile is the superior reagent for this specific transformation.

-

Mechanism:

proceeds via a Meisenheimer complex. The highly electronegative fluorine atom stabilizes this anionic intermediate significantly better than chlorine, leading to faster reaction rates at lower temperatures. -

Outcome: Cleaner reaction profiles with fewer thermal decomposition byproducts.

Reaction Pathway Visualization

Figure 1: The reaction pathway highlights the critical branching point where the mono-product can compete with piperazine for the electrophile.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 4-Fluorobenzonitrile | 121.11 | 1.0 | 12.1 g (100 mmol) | Electrophile |

| Piperazine (Anhydrous) | 86.14 | 4.0 | 34.4 g (400 mmol) | Nucleophile |

| Potassium Carbonate ( | 138.21 | 1.5 | 20.7 g (150 mmol) | Base (HF Scavenger) |

| DMSO (Dimethyl sulfoxide) | - | - | 100 mL | Solvent |

| DCM (Dichloromethane) | - | - | For extraction | Extraction Solvent |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with Piperazine (34.4 g) and

(20.7 g) . -

Add DMSO (100 mL) . Note: DMSO is chosen for its high dielectric constant, which accelerates

reactions. -

Heat the mixture to 60°C with stirring until the piperazine is mostly dissolved.

-

Add 4-Fluorobenzonitrile (12.1 g) slowly over 10 minutes. Caution: Exothermic reaction.

Step 2: Reaction Monitoring

-

Increase temperature to 90-100°C .

-

Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC.

-

Target: Disappearance of 4-fluorobenzonitrile (

). -

Product: Appears as a UV-active spot near baseline in non-polar solvents, or

in 10% MeOH/DCM.

-

-

Reaction is typically complete within 3-5 hours .

Step 3: Workup (The "Reverse Extraction" Strategy)

The goal here is to remove the 300 mmol of excess piperazine.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of ice-cold water . The excess piperazine will dissolve in the water. The product may precipitate as an off-white solid.

-

Extraction: Extract the aqueous mixture with DCM (3 x 100 mL) .

-

Phase Logic: The product (secondary amine) and any neutral impurities move to DCM. The bulk of excess piperazine remains in the aqueous phase due to its high water solubility (

).

-

-

Washing: Wash the combined DCM layers with Brine (2 x 100 mL) to remove residual DMSO and traces of piperazine.

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification (Acid-Base Cycle)

If the crude contains neutral impurities (unreacted nitrile) or requires higher purity.

-

Dissolve the crude residue in 1M HCl (150 mL) .

-

Chemistry: The product protonates and dissolves. Neutral organic impurities remain insoluble.

-

-

Wash the acidic solution with Ethyl Acetate (2 x 50 mL) . Discard the organic (EtOAc) layer.

-

Basify the aqueous layer to pH > 12 using 6M NaOH (dropwise, with cooling). The product will precipitate.[1]

-

Extract the turbid aqueous mixture with DCM (3 x 70 mL) .

-

Dry (Na2SO4) and evaporate to yield the pure product.